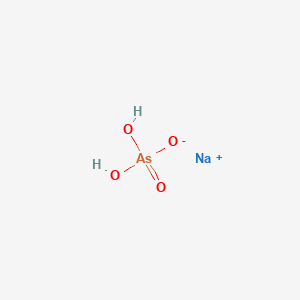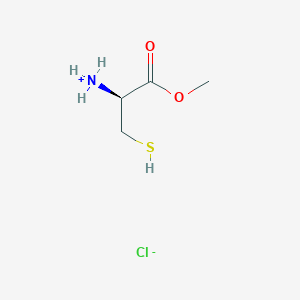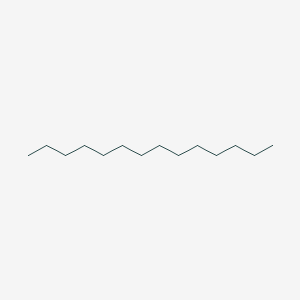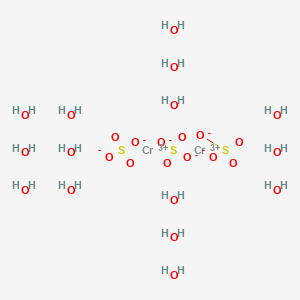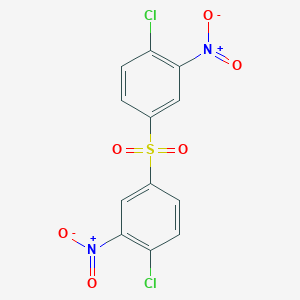
7-Allylbicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Allylbicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride: is a bicyclic anhydride compound with a unique structure that includes an allyl group. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Allylbicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride typically involves a Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by allylation. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The allyl group allows for various substitution reactions, such as nucleophilic substitution with thiols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Thiols, amines, often under mild conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated bicyclic compounds.
Substitution: Formation of allyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-Allylbicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride is used as a building block for the synthesis of new materials, such as polymers and dendrimers. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: Its reactivity allows for the creation of complex molecular structures that can be used in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure and reactivity make it suitable for various applications, including coatings, adhesives, and resins.
Wirkmechanismus
The mechanism of action of 7-Allylbicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride involves the formation of covalent bonds with target molecules. It reacts with nucleophiles, such as thiols and amines, which may be responsible for its biological activity. The compound’s reactivity is attributed to the strained bicyclic structure and the presence of the allyl group, which makes it a versatile intermediate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
- cis-5-Norbornene-endo-2,3-dicarboxylic anhydride
- exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic anhydride
- Methyl-5-norbornene-2,3-dicarboxylic anhydride
Comparison: 7-Allylbicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride is unique due to the presence of the allyl group, which enhances its reactivity compared to other similar compounds. The allyl group allows for additional substitution reactions, making it a more versatile intermediate in organic synthesis. Additionally, the compound’s strained bicyclic structure contributes to its high reactivity, distinguishing it from other anhydrides with less strained ring systems .
Eigenschaften
CAS-Nummer |
10193-26-7 |
|---|---|
Molekularformel |
C12H12O3 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
10-prop-2-enyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C12H12O3/c1-2-3-6-7-4-5-8(6)10-9(7)11(13)15-12(10)14/h2,4-10H,1,3H2 |
InChI-Schlüssel |
UAOSUOQUDOREIP-UHFFFAOYSA-N |
SMILES |
C=CCC1C2C=CC1C3C2C(=O)OC3=O |
Kanonische SMILES |
C=CCC1C2C=CC1C3C2C(=O)OC3=O |
Key on ui other cas no. |
10193-26-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate](/img/structure/B157272.png)

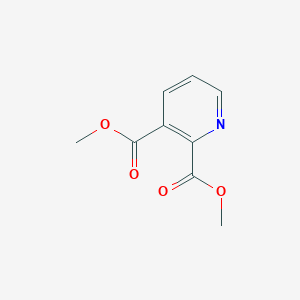
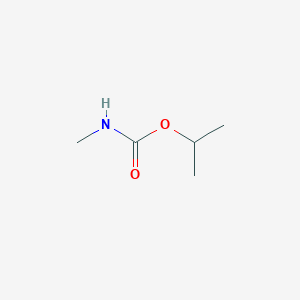
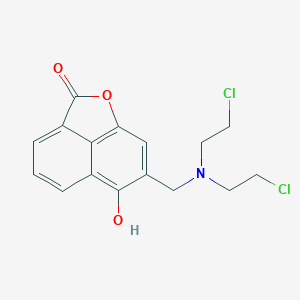
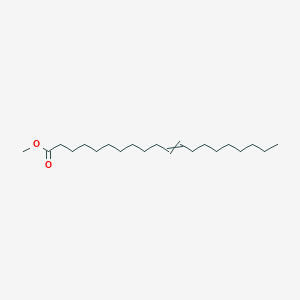
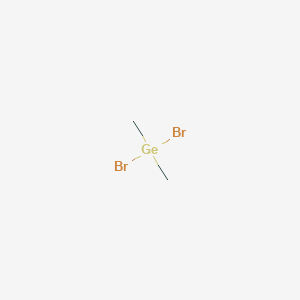
![11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B157285.png)
